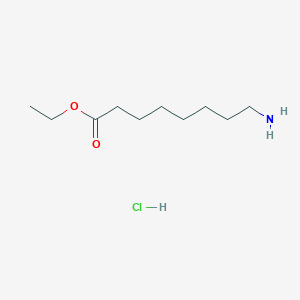![molecular formula C22H22N4O4 B2451856 1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 903264-25-5](/img/structure/B2451856.png)
1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Characterization
1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione and its derivatives have been synthesized and characterized using various spectroscopic methods. For instance, Rajkumar et al. (2014) reported the synthesis and spectral characterization of similar compounds, noting their potential in antimicrobial studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biological Evaluation
There's significant interest in the biological evaluation of compounds similar to this compound. Research like that conducted by Bhosale et al. (2014) includes pharmacological evaluations for antipsychotic activity, emphasizing the importance of such compounds in medicinal chemistry (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Antidepressant and Antianxiety Activities
Studies have also investigated the antidepressant and antianxiety potential of related compounds. Kumar et al. (2017) found that certain derivatives showed significant activity in these areas, highlighting the therapeutic relevance of these chemical structures (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Inhibitors of HIV-1 Attachment
Research has demonstrated the potential of similar compounds as inhibitors of HIV-1 attachment. Wang et al. (2009) noted that certain derivatives interfered with the interaction of viral gp120 with the host cell receptor CD4, signifying their role in antiviral therapy (Wang, Kadow, Zhang, Yin, Gao, Wu, Parker, Yang, Zadjura, Robinson, Gong, Spicer, Blair, Shi, Yamanaka, Lin, & Meanwell, 2009).
Quantum Chemical Calculations
The molecular structure and properties of similar compounds have been explored through quantum chemical calculations. Renjith et al. (2014) utilized computational methods to understand the stability and electronic properties of these molecules, contributing to our understanding of their chemical behavior (Renjith, Mary, Panicker, Varghese, Pakosińska-Parys, Van Alsenoy, & Al‐Saadi, 2014).
Anticancer Activity
There's ongoing research into the anticancer properties of compounds structurally similar to this compound. Kumar et al. (2013) synthesized and evaluated derivatives for anticancer activity, indicating a potential role in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15-20(18-5-3-4-6-19(18)23(15)2)21(27)22(28)25-13-11-24(12-14-25)16-7-9-17(10-8-16)26(29)30/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYLCOWFSQGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2451775.png)
![diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2451779.png)
![N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide](/img/structure/B2451780.png)
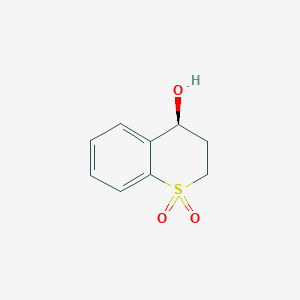

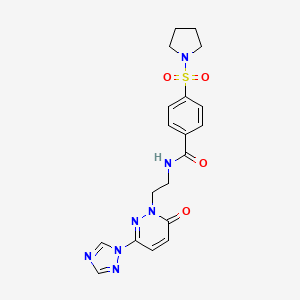
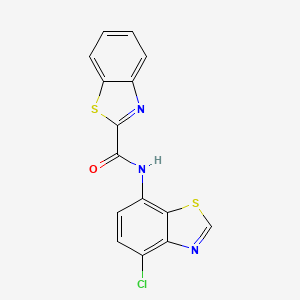
![1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2451786.png)
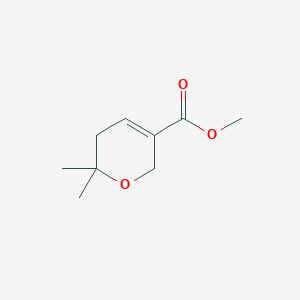
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2451789.png)
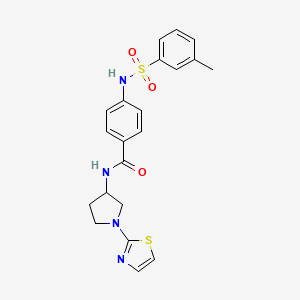
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)
